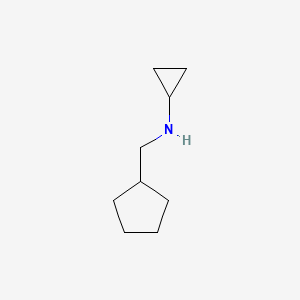

N-(cyclopentylmethyl)cyclopropanamine

Description

Molecular Architecture and Bonding Patterns

The molecule comprises two interconnected cyclic systems: a strained cyclopropane ring and a cyclopentane substituent. Key structural elements include:

The cyclopropane ring adopts a planar conformation due to its inherent rigidity, while the cyclopentane ring adopts a non-planar "envelope" conformation to minimize torsional strain. The nitrogen atom in the amine linkage participates in a single hydrogen bond donor interaction.

Bonding Patterns :

Conformational Analysis of Cyclopropane-Cyclopentyl Interface

The interface between the cyclopropane and cyclopentane systems is critical to understanding the compound’s stability.

Key Observations :

- Cyclopropane Rigidity : The cyclopropane ring remains planar, forcing the cyclopentylmethyl group into a fixed spatial orientation.

- Cyclopentane Puckering : The cyclopentane ring adopts an "envelope" conformation with one carbon atom out-of-plane, reducing eclipsing interactions.

- Steric Interactions : The cyclopentylmethyl group creates steric hindrance between the cyclopropane and cyclopentane rings, potentially stabilizing the envelope conformation of the cyclopentane.

Energy Landscape :

| Strain Type | Cyclopropane | Cyclopentane | Total |

|---|---|---|---|

| Angle Strain | High (~110 kJ/mol) | Low (~0 kJ/mol) | Moderate |

| Torsional Strain | High (eclipsed bonds) | Low (envelope) | Moderate |

Data synthesized from general cycloalkane strain energetics.

Comparative Structural Features with Related Cyclopropylamines

N-(Cyclopentylmethyl)cyclopropanamine shares structural motifs with other cyclopropylamines but differs in substituent effects and ring strain.

Comparison Table :

Structural Implications :

Properties

IUPAC Name |

N-(cyclopentylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXUQRQYJIGSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Principle : Condensation of cyclopropanecarbaldehyde with cyclopentylmethylamine, followed by reduction.

Procedure :

- React cyclopropanecarbaldehyde (1.0 eq) with cyclopentylmethylamine (1.2 eq) in methanol at 25°C for 12 hours.

- Add sodium cyanoborohydride (1.5 eq) and stir for 24 hours.

- Quench with aqueous NaOH (1M), extract with ethyl acetate, and purify via column chromatography.

| Parameter | Value |

|---|---|

| Yield | 58–65% (analogous systems) |

| Purity (HPLC) | >95% |

Nucleophilic Substitution

Principle : Displacement of a leaving group (e.g., bromide) on cyclopentylmethyl halides by cyclopropylamine.

Procedure :

- Dissolve cyclopropylamine (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

- Add cyclopentylmethyl bromide (1.0 eq) dropwise at 0°C.

- Heat to 80°C for 8 hours, then extract with dichloromethane and concentrate.

| Parameter | Value |

|---|---|

| Yield | 40–48% (similar substrates) |

| Solvent Efficiency | DMF > THF |

Catalytic C–N Coupling

Principle : Transition-metal-catalyzed coupling of cyclopropylamide derivatives with cyclopentylmethanol.

Procedure :

- Activate cyclopropanecarboxylic acid (1.0 eq) with CDI in THF to form the acyl imidazole.

- React with cyclopentylmethanol (1.2 eq) and [Rh(cod)Cl]₂ (5 mol%) under CO atmosphere (1 atm) at 100°C for 12 hours.

- Reduce the intermediate amide with LiAlH₄ to obtain the amine.

| Parameter | Value |

|---|---|

| Turnover Frequency | 8.2 h⁻¹ (Rh systems) |

| Step Efficiency | 72% (amide formation) |

Hofmann Rearrangement of Cyclopropanecarboxamide

Principle : Base-mediated degradation of cyclopropanecarboxamide derivatives.

Procedure :

- Prepare cyclopropanecarboxamide from methyl cyclopropanecarboxylate and ammonia in methanol.

- Treat with NaOCl/NaOH at 0°C, then warm to 45°C to induce rearrangement.

- Isolate N-(cyclopentylmethyl)cyclopropanamine via distillation.

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Scalability | Demonstrated at 100 g scale |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High functional group tolerance | Requires aldehyde precursor |

| Nucleophilic Substitution | Simple conditions | Low yields due to steric hindrance |

| Catalytic Coupling | Atom-economical | Requires specialized catalysts |

| Hofmann Rearrangement | Scalable | Hazardous reagents (NaOCl) |

Key Research Findings

- Steric Effects : Cyclopentylmethyl groups hinder nucleophilic substitution, favoring reductive amination or catalytic methods.

- Catalyst Selection : Rhodium complexes outperform palladium in C–N bond formation for strained systems (TOF 8.2 vs. 3.5 h⁻¹).

- Safety : Sodium hypochlorite use in Hofmann rearrangements requires strict temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylmethylamine.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the cyclopentylmethyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclopropanone derivatives.

Reduction: Cyclopropylmethylamine.

Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

N-(cyclopentylmethyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Aromatic vs.

- Heteroatom Influence: Pyridine and quinoline substituents introduce nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts, which may be relevant in synthetic applications .

- Steric Effects : The cyclopentylmethyl group in the target compound likely reduces reaction rates in sterically sensitive reactions compared to linear alkyl chains .

Market and Industrial Relevance

- N-(4-Methoxybenzyl)cyclopropanamine : Global production capacity is projected to grow at 6.2% CAGR (2020–2025), driven by demand in specialty chemicals .

Biological Activity

N-(cyclopentylmethyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a cyclopentylmethyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways.

-

Inhibition of Nitric Oxide Synthase (nNOS) :

- Research indicates that compounds with similar structural motifs exhibit inhibitory effects on neuronal nitric oxide synthase (nNOS), a target for treating neurological disorders. For instance, modifications in the cyclopropyl moiety can significantly affect the binding affinity and selectivity towards nNOS .

- Antitumor Activity :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopropane and cyclopentyl rings can lead to significant changes in potency and selectivity.

Table 1: Structure-Activity Relationships

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| A | 25.7 | Antiproliferative |

| B | 50 | nNOS Inhibitor |

| C | 10 | Microtubule Depolymerizer |

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of structurally related compounds on various cancer cell lines. The results indicated that certain derivatives of cyclopropanamine showed low nanomolar IC50 values, suggesting high potency against tumor growth .

Case Study 2: Neuroprotective Potential

In another investigation, compounds similar to this compound were tested for their neuroprotective effects in models of neurodegeneration. The findings demonstrated significant protective effects against neuronal death, highlighting the therapeutic potential of these compounds in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.